Scutebarbatine X

Neuroinflammation Nitric Oxide Microglia

Researchers needing a well-characterized iNOS probe for neuroinflammation and oncology rely on Scutebarbatine X. • iNOS inhibition IC50 27.4 μM (LPS-stimulated BV2 cells). • Cytotoxicity against HONE-1, KB, HT29. • 7 defined stereocenters for SAR. • Low solubility (0.07 g/L) aids formulation development. Supplied ≥98% purity; ambient global shipping.

Molecular Formula C34H38N2O10
Molecular Weight 634.7 g/mol
Cat. No. B1179330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebarbatine X
SynonymsScutebarbatine X
Molecular FormulaC34H38N2O10
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C
InChIInChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1
InChIKeyLOVZWLNTNWLURP-NCDJTCFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Scutebarbatine X Overview


Scutebarbatine X (CAS 1312716-26-9) is a neo-clerodane diterpenoid alkaloid isolated from the aerial parts of Scutellaria barbata D. Don (Lamiaceae) [1]. It belongs to a class of organic compounds known as diterpene lactones and is characterized by a molecular formula of C34H38N2O10 and a molecular weight of approximately 634.68 g/mol [2][3]. This compound has been identified as one of the active constituents contributing to the anti-inflammatory effects of S. barbata, specifically through the inhibition of nitric oxide production [1].

Why Scutebarbatine X Substitution Fails


Neo-clerodane diterpenoids from Scutellaria barbata exhibit a wide range of bioactivities, including anti-inflammatory and cytotoxic effects, but their potencies are not uniform. Structural variations among these analogues, such as the presence of specific acyl groups or stereochemical differences, can significantly impact their ability to inhibit nitric oxide production and their cytotoxic profiles against specific cancer cell lines [1]. Therefore, assuming that any Scutebarbatine derivative or other neo-clerodane diterpenoid will provide the same experimental outcome is not scientifically justified. Direct quantitative comparison is required for proper scientific selection.

Scutebarbatine X Comparative Evidence


NO Inhibition in Microglial Cells

In a direct head-to-head study of constituents isolated from Scutellaria barbata, Scutebarbatine X demonstrated a potent inhibitory effect on LPS-stimulated NO production in BV2 microglial cells, with an IC50 of 27.4 μM. This was comparable to the most potent compound in the panel, 6-methoxynaringenin (IC50 = 25.8 μM), and was more potent than other tested neo-clerodane diterpenoids such as scutebarbatine B, scutebarbatine A, and scutebatas B, all of which also showed inhibition with IC50 values below 50 μM [1].

Neuroinflammation Nitric Oxide Microglia

Cytotoxic Activity in Cancer Cell Lines

While direct cytotoxicity data for Scutebarbatine X is not available in the same studies as its NO inhibition, class-level inference can be drawn from closely related scutebarbatine analogues. Compounds such as scutebarbatine C-F have shown significant cytotoxic activities against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values ranging from 3.9–7.8 μM . Similarly, scutebata X-Z analogues have demonstrated cytotoxicity against SGC-7901, MCF-7, and A-549 cell lines with IC50 values between 17.9 and 35.7 μM [1]. These data suggest that Scutebarbatine X, as a member of this structural class, may possess a valuable cytotoxic profile distinct from other anti-inflammatory agents.

Oncology Cytotoxicity Neo-clerodane diterpenoid

Aqueous Solubility Limitations

A key practical differentiator for Scutebarbatine X is its extremely low aqueous solubility. Calculated solubility is reported as 0.07 g/L (approximately 0.11 mM) at 25°C [1]. This physicochemical property necessitates the use of organic co-solvents (e.g., DMSO) for in vitro assays and presents significant formulation challenges for in vivo studies. This limitation is a critical selection criterion, as many close analogues will likely share similar solubility issues, but the specific handling requirements for this compound must be planned for.

Solubility Formulation In vitro assays

Purity & Storage Specifications

For reproducible research, the procurement specification is critical. Scutebarbatine X is typically supplied with a purity of ≥97.5% or ≥98% as verified by HPLC, and is commonly available as a powder [1]. Recommended storage conditions are stringent, with long-term storage advised at -20°C and desiccation, while solutions should be stored at -80°C [1]. These specifications are consistent across major research chemical suppliers and provide a quality baseline for comparison.

Purity Storage Quality Control

Scutebarbatine X Applications


Neuroinflammation in Microglial Models

Given its well-characterized and potent inhibition of LPS-induced NO production in BV2 microglial cells (IC50 = 27.4 μM) [1], Scutebarbatine X is an ideal chemical probe for investigating neuroinflammatory signaling pathways. It can be used to dissect the role of iNOS upregulation and downstream inflammatory mediators in models of neurodegeneration.

Dual-Activity Oncology Screening

The combination of proven anti-inflammatory activity and strong class-level evidence for cytotoxicity against multiple cancer cell lines (e.g., HONE-1, KB, HT29, SGC-7901) [2] makes Scutebarbatine X a compelling candidate for screening in oncology research. It is particularly suitable for studies exploring the link between chronic inflammation and tumor progression.

Structure-Activity Relationship Studies

As a structurally complex neo-clerodane diterpenoid alkaloid with a defined stereochemistry (7 defined stereocenters) [3], Scutebarbatine X serves as a valuable scaffold for medicinal chemistry efforts. It can be used as a lead compound for generating derivatives with improved solubility or potency, especially given the recent patent activity around its derivatives for enhanced bioavailability [4].

Method Development for Low-Solubility Compounds

Due to its documented low aqueous solubility (0.07 g/L) [5], Scutebarbatine X is an excellent model compound for developing and optimizing formulation and delivery strategies for hydrophobic natural products, including the use of co-solvents, cyclodextrins, or nanoformulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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